molecular formula C20H15Cl2NO3 B3654528 (E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide

(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B3654528
M. Wt: 388.2 g/mol
InChI Key: ROFGKIBODGWJQU-DHZHZOJOSA-N
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Description

(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a dichlorophenyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Substitution with Dichlorophenyl Group: The furan ring is then functionalized with a dichlorophenyl group using a halogenation reaction.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the substituted furan ring and a methoxyphenyl amine under appropriate conditions, such as the presence of a base and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used in studies to understand its interactions with biological systems, including its effects on cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of (E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, which can influence cellular signaling and physiological responses.

    Pathway Modulation: Affecting key signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-hydroxyphenyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.

    (E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-ethylphenyl)prop-2-enamide: Similar structure but with an ethyl group instead of a methoxy group.

    (E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-fluorophenyl)prop-2-enamide: Similar structure but with a fluorine atom instead of a methoxy group.

Uniqueness

The uniqueness of (E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO3/c1-25-15-5-3-14(4-6-15)23-20(24)11-8-16-7-10-19(26-16)17-12-13(21)2-9-18(17)22/h2-12H,1H3,(H,23,24)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFGKIBODGWJQU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide
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(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide
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(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide
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(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide
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(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide
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(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide

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